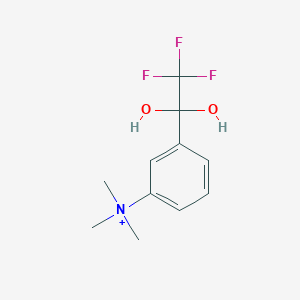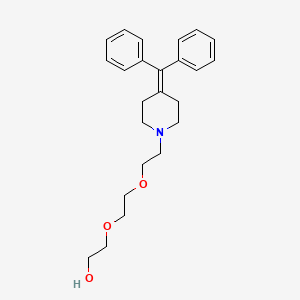
Valclavam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valclavam is a peptide.
Scientific Research Applications
Biosynthetic Origins
Valclavam's biosynthesis has been a topic of interest, with studies identifying primary metabolic precursors such as L-valine, L-arginine, L-methionine, and a 3-C pool metabolite. These findings suggest a common biosynthetic origin for clavulanic acid and valclavam, providing insights into its molecular makeup and potential applications in various fields of research (Baldwin, Goh, & Schofield, 1994).
Shared Pathway with Clavulanic Acid
Further research has demonstrated a shared biosynthetic pathway among clavulanic acid and clavam metabolites like valclavam. Carbon-13 NMR spectroscopic analyses have played a crucial role in revealing this shared pathway, enhancing our understanding of the structural diversity and biological relevance of these compounds (Janc, Egan, & Townsend, 1993).
Biological Properties and Mode of Action
The biological properties of valclavam, particularly its bacteriostatic and fungistatic activities, have been explored. Studies reveal that valclavam can inhibit homoserine-O-succinyltransferase in Escherichia coli, impacting methionine biosynthesis. Additionally, it has a different mode of action in eukaryotes like Saccharomyces cerevisiae, where it inhibits RNA formation without affecting the RNA-polymerases of isolated yeast nuclei (Röhl, Rabenhorst, & Zähner, 1987).
Structural Reassessment
There has been a reevaluation of the structures of compounds like Tu 1718B and valclavam. Advanced NMR experiments have led to the reassessment of these structures, contributing to a more accurate understanding of their chemical nature and potential applications in scientific research (Baldwin, Claridge, Goh Kee-Chuan, Keeping, & Schofield, 1993).
properties
Product Name |
Valclavam |
|---|---|
Molecular Formula |
C14H23N3O6 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid |
InChI |
InChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22)/t7-,8?,10-,11-,12?/m0/s1 |
InChI Key |
YCGXMNQNHBKSKZ-YNWZBRBLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C(C[C@H]1CN2[C@@H](O1)CC2=O)O)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |
synonyms |
valclavam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



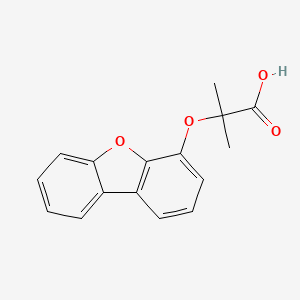

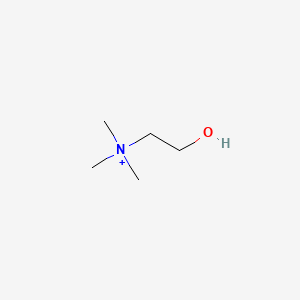


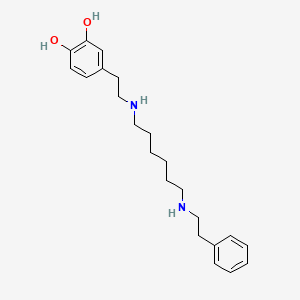
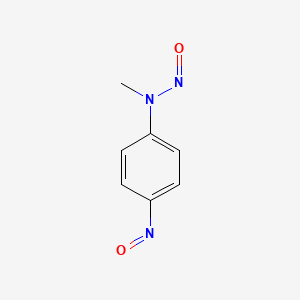

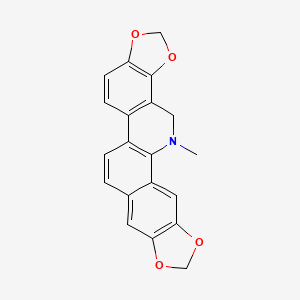
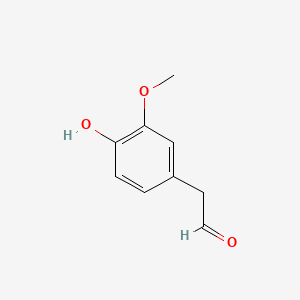

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
